molecular formula C19H13FN2O3S3 B5298421 N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide

Cat. No. B5298421
M. Wt: 432.5 g/mol
InChI Key: LSZXXNGUMSFATP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide, also known as BF 227, is a synthetic compound that has been widely used in scientific research. BF 227 is a fluorescent probe that is commonly used to study the dynamics of intracellular calcium ions.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 binds to calcium ions in cells and undergoes a conformational change, resulting in the emission of fluorescence upon excitation. The binding of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 to calcium ions is reversible, and the dissociation constant (Kd) of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 for calcium ions is in the micromolar range. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 has been shown to selectively bind to calcium ions and does not interfere with other cellular processes.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 has been shown to have minimal biochemical and physiological effects on cells. It does not affect cell viability, proliferation, or differentiation. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 has been shown to have minimal cytotoxicity and does not induce apoptosis or necrosis in cells. It has also been shown to have minimal effects on the membrane potential and ion channels of cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 in lab experiments include its high selectivity for calcium ions, its reversible binding to calcium ions, and its cell-permeable nature. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 can be easily loaded into cells using standard transfection methods and can be used to study the calcium dynamics in live cells. The limitations of using N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 in lab experiments include its relatively low affinity for calcium ions, its sensitivity to pH changes, and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the use of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 in scientific research. One direction is the development of new fluorescent probes based on the N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 scaffold with improved calcium affinity and selectivity. Another direction is the application of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 in the study of calcium dynamics in disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 can be used to study the calcium-dependent signaling pathways involved in cancer cell proliferation and metastasis. Finally, N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 can be used in the development of new therapies for calcium-related diseases.

Synthesis Methods

The synthesis method of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 in its pure form.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 has been widely used in scientific research as a fluorescent probe to study the dynamics of intracellular calcium ions. It is a cell-permeable molecule that can bind to calcium ions in cells and emit fluorescence upon excitation. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide 227 has been used to study the calcium dynamics in various cell types, including neurons, astrocytes, and muscle cells. It has also been used to study the calcium-dependent signaling pathways involved in various cellular processes, such as apoptosis and autophagy.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S3/c20-12-5-8-14(9-6-12)28(24,25)22-13-7-10-16(23)18(11-13)27-19-21-15-3-1-2-4-17(15)26-19/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXXNGUMSFATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Benzothiazol-2-ylsulfanyl)-4-hydroxy-phenyl]-4-fluoro-benzenesulfonamide

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